molecular formula C24H26N4O4 B2610210 N-(3,4-dimethoxyphenethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 941970-19-0

N-(3,4-dimethoxyphenethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B2610210
CAS No.: 941970-19-0
M. Wt: 434.496
InChI Key: RSOGOVAACWHDLE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a complex synthetic compound designed for advanced medicinal chemistry and oncology research. It features a strategic molecular architecture combining an indole moiety, a 5-ethyl-1,3,4-oxadiazole ring, and a 3,4-dimethoxyphenethyl group. This specific structure is of significant interest in the discovery of novel anti-cancer agents. Compounds with indole and oxadiazole cores are frequently investigated for their ability to inhibit tubulin polymerization, a key mechanism for disrupting cell division in proliferating cancer cells . Related research on molecular hybrids containing these pharmacophores has demonstrated potent antiproliferative activities against various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) . Furthermore, 1,3,4-oxadiazole and 1,3,4-thiadiazole acetamide derivatives have been widely reported to function as apoptosis inducers, triggering programmed cell death in cancer cells through the activation of key caspase enzymes such as caspase-3 and caspase-9 . The integration of the 3,4-dimethoxyphenethyl group is a common structural motif in drug discovery, often employed to enhance binding affinity and selectivity toward biological targets. This product is intended for non-human research applications only and is a valuable tool for scientists exploring new pathways in cancer biology and drug development.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-4-23-26-27-24(32-23)19-14-17-7-5-6-8-18(17)28(19)15-22(29)25-12-11-16-9-10-20(30-2)21(13-16)31-3/h5-10,13-14H,4,11-12,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOGOVAACWHDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure consists of a phenethylamine backbone modified with both 1,3,4-oxadiazole and indole moieties. This unique configuration suggests a potential for diverse biological interactions. The synthesis typically involves:

  • Preparation of the Phenethylamine Derivative : Starting from 3,4-dimethoxyphenethylamine.
  • Formation of the Oxadiazole Ring : Utilizing 5-ethyl-1,3,4-oxadiazol-2-carboxylic acid derivatives.
  • Indole Coupling : The final step involves coupling with indole derivatives to form the complete acetamide structure.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The mechanism often involves:

  • Inhibition of Tumor Growth Factors : The oxadiazole moiety can inhibit key enzymes involved in cancer cell proliferation.
  • Targeting Specific Enzymes : Studies have shown that oxadiazole derivatives can inhibit thymidylate synthase and histone deacetylase (HDAC), leading to reduced tumor growth and increased apoptosis in cancer cells .

Neuropharmacological Effects

The compound's structure suggests potential neuroprotective effects. Preliminary studies indicate:

  • Modulation of Neurotransmitter Activity : Similar compounds have been shown to influence serotonin and dopamine pathways, which may provide therapeutic benefits for mood disorders and neurodegenerative diseases.

Antimicrobial Activity

Emerging data indicate that this compound may also possess antimicrobial properties. In vitro studies have demonstrated:

  • Inhibition of Bacterial Growth : Testing against various strains has shown promising results in inhibiting growth .

Case Studies and Research Findings

A selection of studies highlights the biological activity of compounds similar to this compound:

StudyFindings
Study 1 Showed significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range.
Study 2 Investigated neuroprotective effects in animal models of Parkinson's disease; noted improvement in motor function and reduced neuroinflammation.
Study 3 Assessed antimicrobial efficacy against Staphylococcus aureus; demonstrated inhibition at low concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole and Indole Motieties

The compound shares structural similarities with several derivatives synthesized for biological evaluations (Table 1).

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituents (Oxadiazole/Alkyl) Key Structural Features Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide 5-butyl Longer alkyl chain on oxadiazole Anticancer (hypothesized)
2-[2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide 5-isobutyl, 4-CF₃-phenyl Electron-withdrawing CF₃ group Not reported; likely enzyme inhibition
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran instead of indole Thioether linkage, chloro substituent Antimicrobial (potent)
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Indole-3-methyl, sulfanyl Sulfur bridge, methylphenyl acetamide Enzyme inhibition (α-glucosidase)

Key Observations :

  • Aromatic Substituents : The 3,4-dimethoxyphenethyl group provides electron-donating methoxy groups, contrasting with electron-withdrawing groups (e.g., CF₃ in ), which influence receptor binding affinity.
  • Core Heterocycle : Replacing indole with benzofuran (as in ) reduces planarity and may alter interactions with hydrophobic enzyme pockets.

Critical Modifications :

  • Replacing the ethyl group with isobutyl () or benzofuran () alters solubility and bioactivity.
  • The 3,4-dimethoxyphenethyl chain may enhance CNS penetration compared to simpler aryl groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(3,4-dimethoxyphenethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide?

  • Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclization of thiosemicarbazide intermediates under reflux conditions .
  • Step 2 : Coupling of the indole moiety to the oxadiazole using alkylation or nucleophilic substitution, often requiring sodium hydride (NaH) in dimethylformamide (DMF) .
  • Step 3 : Acetamide formation via condensation of the phenethylamine derivative with chloroacetyl chloride, followed by purification via column chromatography or recrystallization .
    • Key Conditions : Temperature control (e.g., 35–80°C), solvent selection (DMF, acetonitrile), and catalysts (triethylamine, NaH) are critical for yield optimization.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer : Use a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : Confirm substituent positions (e.g., indole H-3, oxadiazole protons) and integration ratios .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated vs. observed m/z) .
  • HPLC/GC : Assess purity (>95% threshold for biological assays) .
  • Melting Point Analysis : Compare observed values with literature to detect impurities .

Q. What preliminary assays are suitable for screening its biological activity?

  • Answer : Prioritize target-specific in vitro assays:

  • Enzyme Inhibition : Test against kinases, lipoxygenases, or proteases at varying concentrations (e.g., IC₅₀ determination) .
  • Antimicrobial Activity : Use broth microdilution assays (MIC values) against Gram-positive/negative strains .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., IC₅₀ in μM range) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Answer :

  • Variation of Substituents : Synthesize analogs with modified methoxy/ethyl groups on the phenethyl or oxadiazole moieties to assess steric/electronic effects .
  • Bioisosteric Replacement : Replace the oxadiazole with 1,2,4-triazole or thiadiazole to evaluate metabolic stability .
  • Data Analysis : Use statistical tools (e.g., ANOVA) to correlate substituent changes with activity trends (e.g., logP vs. IC₅₀) .

Q. What experimental strategies address contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy)?

  • Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life, protein binding, and metabolic stability (e.g., liver microsome assays) .
  • Formulation Optimization : Test solubility enhancers (e.g., cyclodextrins) or pro-drug strategies .
  • Target Engagement Studies : Use molecular docking or surface plasmon resonance (SPR) to validate binding affinity to intended targets .

Q. How can molecular docking studies guide mechanistic understanding of this compound?

  • Answer :

  • Target Selection : Prioritize proteins with structural homology to Bcl-2/Mcl-1 or inflammatory enzymes (e.g., COX-2) .
  • Docking Protocols : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on hydrogen bonds with oxadiazole/indole groups .
  • Validation : Compare docking scores with experimental IC₅₀ values to refine computational models .

Q. What challenges arise in scaling up multi-step synthesis, and how can they be mitigated?

  • Answer :

  • Bottleneck Identification : Low yields in oxadiazole cyclization (Step 1) due to side reactions; optimize stoichiometry and catalyst loading .
  • Purification Issues : Replace column chromatography with recrystallization for cost-effective scale-up .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

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